molecular formula C22H15N3O4 B608352 KJ Pyr 9

KJ Pyr 9

カタログ番号: B608352
分子量: 385.4 g/mol
InChIキー: GTTDVYCKFQYVNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KJ ピル 9は、Kröhnke ピリジンライブラリから同定された低分子阻害剤です。細胞の成長、分化、代謝、およびアポトーシスの調節に関与するMYC転写因子の強力な阻害作用で知られています。 MYCは、さまざまなヒトがんにおいて過剰発現することが多く、がん治療の重要な標的となっています .

科学的研究の応用

In Vitro Applications

In laboratory settings, KJ Pyr 9 has been extensively studied for its effects on various cancer cell lines:

  • Breast Cancer : The compound significantly inhibits the proliferation of MDA-MB-231 breast cancer cells, a cell line known for high MYC expression .
  • Other Cancer Types : this compound has shown effectiveness against other MYC-dependent malignancies, inhibiting oncogenic transformation in cell culture models .

The specificity of this compound is noteworthy; it primarily affects MYC-induced transformations while sparing normal cells and having minimal effects on other unrelated oncogenes .

In Vivo Applications

This compound has also been evaluated in animal models:

  • Xenograft Studies : In vivo experiments demonstrated that this compound can effectively block the growth of xenografts derived from MYC-amplified human cancer cells. This highlights its potential as a therapeutic agent in treating cancers characterized by MYC overexpression .

Case Study 1: Breast Cancer Models

In a study involving MDA-MB-231 xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. This study emphasized the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors associated with MYC dysregulation .

Case Study 2: Comparative Efficacy

This compound was compared with other MYC inhibitors in various experimental setups. It consistently demonstrated superior efficacy in inhibiting MYC-driven cell proliferation at lower concentrations than traditional inhibitors like 10058-F4 and others . This comparative analysis underscores the unique properties of this compound as a selective inhibitor.

作用機序

KJ ピル 9は、MYC転写因子に直接結合し、MAXタンパク質との相互作用を阻害することによってその効果を発揮します。この阻害により、MYC-MAX複合体がDNAに結合して標的遺伝子の発現を調節することができなくなります。 MYC-MAX相互作用の阻害により、MYC駆動型転写プログラムのダウンレギュレーションが起こり、細胞増殖と腫瘍成長が抑制されます .

準備方法

KJ ピル 9は、市販の前駆体から始まる一連の化学反応によって合成されます。合成経路には、ピリジン環の形成、続いて目的の構造を得るためのさまざまな置換基の導入が含まれます。主なステップは以下のとおりです。

化学反応の分析

KJ ピル 9は、以下を含むいくつかのタイプの化学反応を起こします。

    酸化: KJ ピル 9は、さまざまな酸化誘導体を形成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

    還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、還元誘導体を生成するために実行できます。

    置換: 求核置換反応は、ピリジン環に異なる官能基を導入できます。一般的な試薬には、ハロゲン化物や有機金属化合物があります。

    加水分解: 加水分解反応は、酸性または塩基性条件を使用して、KJ ピル 9をその構成要素に分解できます.

科学研究における用途

KJ ピル 9は、化学、生物学、医学、産業の分野で、幅広い科学研究の用途があります。

生物活性

KJ Pyr 9 is a small-molecule inhibitor specifically targeting the MYC oncogene, a critical player in various cancers. This compound has garnered attention due to its ability to disrupt MYC-MAX interactions, inhibit MYC-driven transcriptional activity, and reduce tumor cell proliferation in various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily by binding to the MYC protein with high affinity (Kd = 6.5 nM) and disrupting its interaction with MAX, another protein essential for MYC's transcriptional function. This inhibition is crucial because the MYC-MAX complex is responsible for activating numerous genes involved in cell growth and proliferation. The compound's mechanism has been elucidated through various biochemical assays, including fluorescence polarization and protein fragment complementation assays, which demonstrate its capacity to hinder MYC-induced oncogenic transformation in cell cultures and animal models .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines that overexpress MYC. For instance, it has been reported to significantly reduce the growth of MDA-MB-231 breast cancer cells, which are known to be driven by MYC activity. The compound's specificity for MYC over other oncogenic pathways has been highlighted, indicating minimal effects on unrelated oncoproteins such as Src and Jun .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineEffect of this compoundReference
MDA-MB-231Significant inhibition
P493-6 (MYC-dependent)Reversion of transcriptional signature
Avian tumor cellsHigh specificity for MYC inhibition

In Vivo Studies

This compound has also been evaluated in vivo using xenograft models. In these studies, this compound demonstrated a robust ability to inhibit tumor growth in mice bearing MYC-amplified human cancer xenografts. The compound's effectiveness was attributed not only to its ability to disrupt MYC-MAX interactions but also to its brain penetrant properties, making it a potential candidate for treating brain tumors associated with MYC overexpression .

Table 2: In Vivo Efficacy of this compound

ModelTumor TypeResultReference
Xenograft in miceBreast cancer (MDA-MB-231)Tumor growth inhibition
Xenograft in miceMYC-amplified tumorsSignificant reduction in size

Case Studies and Clinical Relevance

Although this compound has shown promising results in preclinical studies, its clinical applicability is limited by certain pharmacological properties. Research indicates that while this compound effectively inhibits MYC activity, it lacks the drug-like qualities necessary for clinical development, such as favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Nevertheless, ongoing research aims to optimize the this compound scaffold to enhance its pharmacokinetic properties without compromising its affinity for MYC. Future studies may explore combination therapies where this compound is used alongside other agents targeting different pathways involved in cancer progression.

特性

IUPAC Name

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTDVYCKFQYVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。